molecular formula C12H10Cl2N2OS2 B269855 N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide

N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide

Cat. No. B269855
M. Wt: 333.3 g/mol
InChI Key: KSZJOYFIEPJDEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide, also known as DMTA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DMTA has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide is not fully understood. However, it is believed to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines. N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide may also inhibit the activity of enzymes involved in the production of prostaglandins, which are known to contribute to inflammation. In terms of its anti-cancer activity, N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to have minimal toxicity in animal studies, indicating that it may be safe for use in humans. However, more research is needed to determine its long-term effects. N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to have a half-life of approximately 3.5 hours in rats, indicating that it may be rapidly metabolized in humans.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide is its broad-spectrum activity against inflammation, cancer, and bacteria. This makes it a promising candidate for drug development. However, one limitation of N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide is its low solubility in water, which may limit its bioavailability.

Future Directions

There are several future directions for research on N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide. One area of interest is its potential use in the treatment of inflammatory bowel disease, as it has been shown to reduce inflammation in animal models of colitis. Another area of interest is its potential use in combination with other anti-cancer drugs to enhance their efficacy. Additionally, more research is needed to determine the long-term safety and efficacy of N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide in humans.

Synthesis Methods

The synthesis of N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide involves the reaction of 2,6-dichloroaniline with 4-methyl-2-thiazolyl mercaptan in the presence of acetic anhydride. The resulting product is then treated with acetic acid to yield N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide as a white solid.

Scientific Research Applications

N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis. N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has also been investigated for its anti-cancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of breast and lung cancer. Additionally, N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.

properties

Product Name

N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide

Molecular Formula

C12H10Cl2N2OS2

Molecular Weight

333.3 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C12H10Cl2N2OS2/c1-7-5-18-12(15-7)19-6-10(17)16-11-8(13)3-2-4-9(11)14/h2-5H,6H2,1H3,(H,16,17)

InChI Key

KSZJOYFIEPJDEB-UHFFFAOYSA-N

SMILES

CC1=CSC(=N1)SCC(=O)NC2=C(C=CC=C2Cl)Cl

Canonical SMILES

CC1=CSC(=N1)SCC(=O)NC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.